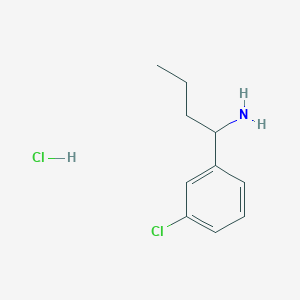
1-(3-Chlorophenyl)butan-1-amine hydrochloride
説明
1-(3-Chlorophenyl)butan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N and its molecular weight is 220.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chlorophenyl)butan-1-amine hydrochloride, a compound characterized by its chlorophenyl substitution, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound’s biological interactions, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a butan-1-amine backbone with a chlorine atom positioned at the meta position of the phenyl ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at specific receptors, modulating neurotransmission and influencing various physiological pathways. The exact molecular targets include:
- Dopaminergic Receptors : Potential modulation of dopaminergic signaling pathways.
- Serotonergic Receptors : Interaction with serotonin receptors may affect mood and anxiety levels.
- Adrenergic Receptors : Possible influence on cardiovascular responses through adrenergic receptor interaction.
Pharmacological Effects
This compound has been studied for various pharmacological effects, including:
- Stimulant Activity : Exhibits psychostimulant properties similar to other cathinones, impacting energy levels and alertness.
- Neuroprotective Effects : Potential protective effects on neuronal cells under stress conditions.
Case Studies
A review of recent studies highlights the compound's effects on biological systems:
-
Study on Neurotransmitter Interaction :
- Objective : To evaluate the interaction of this compound with serotonin receptors.
- Findings : Demonstrated significant binding affinity to 5-HT2A receptors, suggesting potential applications in treating mood disorders.
-
Stimulant Effects in Animal Models :
- Objective : To assess the stimulant effects in rodent models.
- Findings : Increased locomotor activity was observed, indicating stimulant properties consistent with other psychoactive substances.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)butan-1-amine | Chlorine at meta position | Stimulant effects; interacts with neurotransmitter systems |
| 1-(4-Bromophenyl)butan-1-amine | Bromine at para position | Different reactivity; potential therapeutic applications |
| 1-(2-Bromophenyl)butan-1-amine | Bromine at ortho position | Variations in steric hindrance affecting receptor binding |
特性
IUPAC Name |
1-(3-chlorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKNEQBZNSVNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















